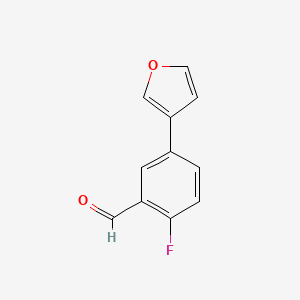

2-Fluor-5-(Furan-3-yl)benzaldehyd

Übersicht

Beschreibung

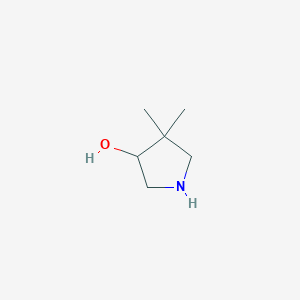

2-Fluoro-5-(furan-3-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H7FO2 and its molecular weight is 190.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Fluoro-5-(furan-3-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-(furan-3-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Fluorofuranen und Fluorbenzofuranen

FFB, ein fluoriertes Aldehyd mit einer Furangruppe, spielt eine bedeutende Rolle bei der Synthese von Fluorofuranen und Fluorbenzofuranen . Diese Verbindungen sind für ihre wichtigen pharmakologischen Eigenschaften bekannt .

Pharmakologische Anwendungen

Furane und Benzofurane, die ein Fluoratom oder eine Trifluormethylgruppe tragen, ziehen aufgrund ihrer wichtigen pharmakologischen Eigenschaften große Aufmerksamkeit auf sich . So haben einige Fluorofurane gezeigt, dass sie die HIV-1-Reversetranskriptase auf Nanomolar-Niveau hemmen .

Antimalarielle Aktivität

Bestimmte Fluorofurane zeigen antimalarielle Aktivität . Dies macht FFB zu einem potenziellen Kandidaten für die Forschung in der Entwicklung neuer Antimalariamittel.

Antibakterielle Eigenschaften

Derivate von Furanen zeigen antibakterielle Eigenschaften . FFB, ein Furanderivat, könnte bei der Synthese neuer antibakterieller Wirkstoffe eingesetzt werden .

Antifungale Aktivität

Furanderivate zeigen auch antifungale Eigenschaften . Daher könnte FFB auf sein Potenzial in der Entwicklung von Antimykotika untersucht werden.

Antivirelle Eigenschaften

Wie bereits erwähnt, hemmen bestimmte Fluorofurane die HIV-1-Reversetranskriptase . Dies deutet darauf hin, dass FFB in der Forschung und Entwicklung neuer antiviraler Medikamente eingesetzt werden könnte.

Chemisches Agens in verschiedenen Forschungsbereichen

FFB ist ein chemisches Agens, das in der wissenschaftlichen Gemeinschaft aufgrund seiner vielfältigen Eigenschaften und potenziellen Anwendungen in letzter Zeit Aufmerksamkeit erregt hat. Es verfügt über einzigartige Eigenschaften, die es zu einem vielversprechenden Kandidaten für den Einsatz in verschiedenen Forschungsbereichen machen.

Entwicklung neuer Medikamente

Die Einbindung des Furankernes ist eine wesentliche Synthesetechnik bei der Suche nach neuen Medikamenten . Angesichts der bemerkenswerten therapeutischen Wirksamkeit von Furan-basierten Medikamenten könnte FFB bei der Entwicklung zahlreicher innovativer Therapeutika eingesetzt werden .

Wirkmechanismus

Target of Action

Similar compounds are known to react at the benzylic position .

Mode of Action

The mode of action of 2-Fluoro-5-(furan-3-yl)benzaldehyde involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets results in changes at the molecular level, which can lead to various downstream effects .

Biochemical Pathways

It is known that similar compounds can influence a variety of biochemical pathways through their interactions at the benzylic position .

Result of Action

The compound’s interactions at the benzylic position can lead to various changes at the molecular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-(furan-3-yl)benzaldehyde . These factors can include temperature, pH, and the presence of other compounds or substances .

Biochemische Analyse

Biochemical Properties

2-Fluoro-5-(furan-3-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases through condensation reactions. These Schiff bases have been shown to exhibit antimicrobial properties . The compound interacts with various enzymes and proteins, including those involved in oxidative reactions. For instance, the aldehyde group in 2-Fluoro-5-(furan-3-yl)benzaldehyde can undergo oxidation, leading to the formation of carboxylic acids or other derivatives. This interaction is crucial for its role as a synthetic intermediate in biochemical pathways.

Molecular Mechanism

The molecular mechanism of 2-Fluoro-5-(furan-3-yl)benzaldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or modification. Additionally, the fluorine atom in 2-Fluoro-5-(furan-3-yl)benzaldehyde can participate in hydrogen bonding or electrostatic interactions with biomolecules, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-5-(furan-3-yl)benzaldehyde can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature, pH, and the presence of reactive species. Over time, 2-Fluoro-5-(furan-3-yl)benzaldehyde may undergo degradation, leading to the formation of by-products that can have different biochemical activities. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 2-Fluoro-5-(furan-3-yl)benzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity or modulation of metabolic pathways. At high doses, 2-Fluoro-5-(furan-3-yl)benzaldehyde can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, indicating that the compound’s activity is dose-dependent and requires careful optimization in experimental settings .

Metabolic Pathways

2-Fluoro-5-(furan-3-yl)benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties. These metabolic pathways are essential for the compound’s role in cellular processes and its overall biochemical activity .

Transport and Distribution

Within cells and tissues, 2-Fluoro-5-(furan-3-yl)benzaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its availability and activity in different cellular compartments. The transport and distribution of 2-Fluoro-5-(furan-3-yl)benzaldehyde are critical for its biochemical function and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Fluoro-5-(furan-3-yl)benzaldehyde is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, as different cellular environments provide distinct biochemical contexts. Understanding the subcellular distribution of 2-Fluoro-5-(furan-3-yl)benzaldehyde is essential for elucidating its mechanism of action and optimizing its use in biochemical applications.

Eigenschaften

IUPAC Name |

2-fluoro-5-(furan-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQBPIYNKNXQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)

![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1487813.png)

![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)

![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)

![[2-(4-Methylphenyl)oxan-3-yl]methanamine](/img/structure/B1487822.png)

![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)

![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)

![Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487832.png)